molecular formula C14H11FO3 B6398170 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261904-32-8

4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6398170
CAS RN: 1261904-32-8
M. Wt: 246.23 g/mol
InChI Key: GWWPRRZZOBWRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid (FMBHA) is a synthetic phenolic acid with a wide range of applications in scientific research. FMBHA is a versatile compound that is used to study biochemical and physiological processes in the laboratory. It has been used in numerous studies to investigate the role of specific proteins and enzymes in various biological processes. The purpose of

Scientific Research Applications

4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used to investigate the role of specific proteins and enzymes in various biological processes. For example, it has been used to study the role of the enzyme cyclooxygenase-2 in inflammation and cancer. Additionally, 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the role of the enzyme 5-lipoxygenase in the production of leukotrienes, which are involved in the inflammatory response. It has also been used to study the role of the enzyme nitric oxide synthase in the production of nitric oxide, which is involved in many physiological processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% acts as an inhibitor of cyclooxygenase-2, 5-lipoxygenase, and nitric oxide synthase. This means that 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% binds to these enzymes and prevents them from performing their normal functions. Additionally, 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% may act as an antioxidant, which means it can neutralize the effects of free radicals and protect cells from damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and antioxidant effects. Additionally, 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% has been shown to inhibit the production of leukotrienes and nitric oxide. These effects may be beneficial in the treatment of various diseases, such as asthma, arthritis, and cancer.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is soluble in aqueous solutions, which allows for easy preparation of solutions for use in experiments. However, 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% also has some limitations. For example, it is not very stable and can degrade over time. Additionally, it is not very soluble in organic solvents, which limits its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95%. One potential direction is to investigate the effects of 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% on other enzymes and proteins involved in biological processes. Additionally, further research could be done to investigate the potential therapeutic applications of 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95%, such as its use in the treatment of various diseases. Another potential direction is to explore the potential for 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% to be used as a pesticide or herbicide. Finally, further research could be done to investigate the potential for 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% to be used as a food additive or preservative.

Synthesis Methods

4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized using several different methods. One of the most common methods of synthesis is the reaction of 2-fluoro-5-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide. This reaction produces 4-(2-Fluoro-5-methylphenyl)-3-hydroxybenzoic acid, 95% in a purity of 95%. Other methods of synthesis include the reaction of 2-fluoro-5-methylbenzaldehyde with sodium hydroxide in the presence of an alcohol, or the reaction of 2-fluoro-5-methylbenzyl alcohol with hydroxylamine hydrochloride in the presence of sodium hydroxide.

properties

IUPAC Name

4-(2-fluoro-5-methylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-2-5-12(15)11(6-8)10-4-3-9(14(17)18)7-13(10)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWPRRZZOBWRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689221
Record name 2'-Fluoro-2-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-32-8
Record name 2'-Fluoro-2-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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